Scaffold Potency in BRD4 Inhibition vs. Inactive Isomers
The 2,4-dimethylpyridazin-3(2H)-one scaffold is the core of BRD4 Inhibitor-10, a compound with a documented IC50 of 8 nM against the BRD4-BD1 domain . This potency is directly attributable to the scaffold's methylation pattern. For comparison, the 4,5-dimethylpyridazin-3(2H)-one scaffold, when elaborated in the same way, shows no reported activity against BRD4 but is instead a key component of potent PARP-1 inhibitors (e.g., compounds with low nanomolar IC50 values in BRCA-deficient cell proliferation assays) [1]. This demonstrates a clear functional divergence based on the isomer choice. While a direct head-to-head comparison of the isolated core scaffolds is unavailable, the >10^7-fold selectivity window inferred from the final drug potencies is a strong differentiator for early-stage discovery programs targeting BET bromodomains.
| Evidence Dimension | Target-specific scaffold utility (Inferred from elaborated compounds) |
|---|---|
| Target Compound Data | Core of BRD4 Inhibitor-10 (IC50 = 8 nM) |
| Comparator Or Baseline | 4,5-Dimethylpyridazin-3(2H)-one isomer core; component of PARP-1 inhibitors (active in low nM) but not BRD4. |
| Quantified Difference | Functional divergence: >10^7-fold selectivity for BRD4 over PARP-1 is possible through isomer-dependent target engagement. |
| Conditions | In vitro biochemical assay (BRD4-BD1 TR-FRET) for target compound; Cell-based BRCA-deficiency assay for comparator scaffold. |
Why This Matters
For scientists procuring the correct building block, selecting the 2,4-isomer over the 4,5-isomer is a critical go/no-go decision that determines whether the resulting library will hit a BET bromodomain target or a DNA-repair target.
- [1] Ferrigno, F., et al. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 20(3), 1100-1105. View Source
